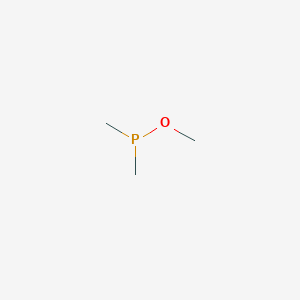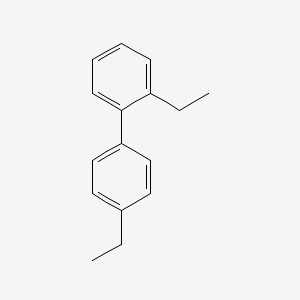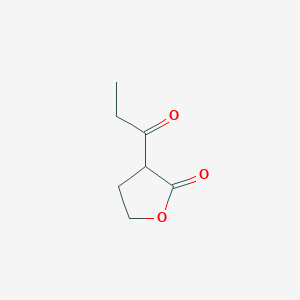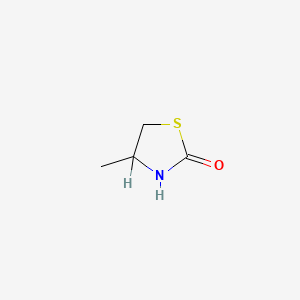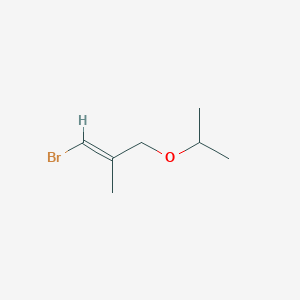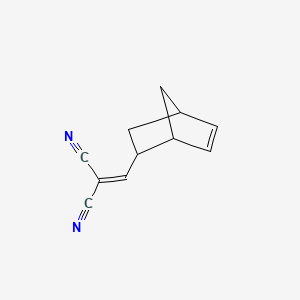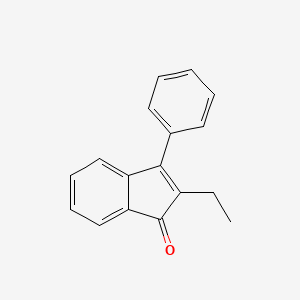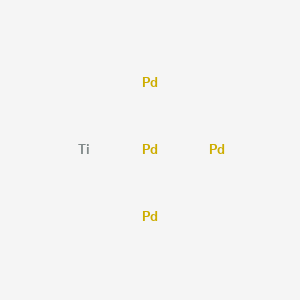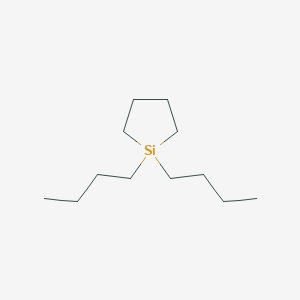
Silacyclopentane, 1,1-dibutyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silacyclopentane, 1,1-dibutyl- is a chemical compound that belongs to the class of organosilicon compounds. It is characterized by a five-membered ring structure containing silicon and carbon atoms. The presence of silicon in the ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Silacyclopentane, 1,1-dibutyl- can be synthesized through several methods. One common approach involves the diene condensation of 1,3-cyclopentadiene with 1,1-dichlorosilacyclopent-3-ene, followed by methylation of the silicon-chlorine bonds . Another method involves the ring enlargement of silacyclobutane using lithium carbenoids, which results in the formation of 2-halo-1-silacyclopentane .
Industrial Production Methods
Industrial production of silacyclopentane, 1,1-dibutyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Silacyclopentane, 1,1-dibutyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxanes and other silicon-containing products.
Reduction: Reduction reactions can convert silacyclopentane derivatives into simpler silicon-containing compounds.
Substitution: Substitution reactions at the silicon atom can lead to the formation of various functionalized silacyclopentanes.
Common Reagents and Conditions
Common reagents used in the reactions of silacyclopentane, 1,1-dibutyl- include:
Oxidizing agents: Such as hydrogen peroxide and other peroxides.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Substituting agents: Such as halogens and organometallic reagents.
Major Products Formed
The major products formed from the reactions of silacyclopentane, 1,1-dibutyl- include siloxanes, silanes, and various functionalized silacyclopentanes .
Applications De Recherche Scientifique
Silacyclopentane, 1,1-dibutyl- has a wide range of applications in scientific research:
Biology: The compound is studied for its potential use in drug delivery systems and as a component in biomaterials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a part of medical devices.
Mécanisme D'action
The mechanism of action of silacyclopentane, 1,1-dibutyl- involves its interaction with various molecular targets and pathways. The silicon atom in the compound can form stable bonds with other elements, allowing it to participate in a wide range of chemical reactions. The compound’s unique ring structure also contributes to its reactivity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Silacyclobutane: A four-membered ring compound with similar reactivity but different ring strain and stability.
Silacyclohexane: A six-membered ring compound with different chemical properties due to the larger ring size.
Uniqueness
Silacyclopentane, 1,1-dibutyl- is unique due to its five-membered ring structure, which provides a balance between ring strain and stability. This makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
18105-47-0 |
|---|---|
Formule moléculaire |
C12H26Si |
Poids moléculaire |
198.42 g/mol |
Nom IUPAC |
1,1-dibutylsilolane |
InChI |
InChI=1S/C12H26Si/c1-3-5-9-13(10-6-4-2)11-7-8-12-13/h3-12H2,1-2H3 |
Clé InChI |
KYZZJOQXJJMWKP-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Si]1(CCCC1)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


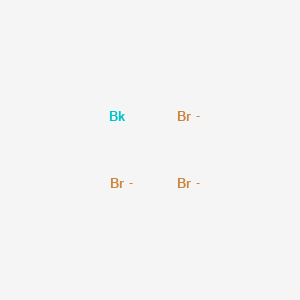
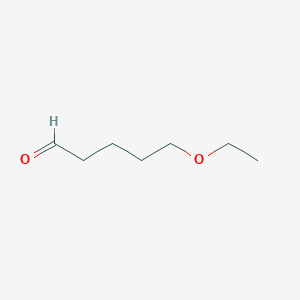
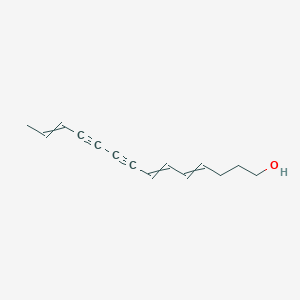
![(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-4-carboxylic acid](/img/structure/B14707232.png)
